molecular formula C27H26F3N3O2S B12483850 4-(benzyloxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

4-(benzyloxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12483850
M. Wt: 513.6 g/mol
InChI Key: RHTZOMUUDMRLFD-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a piperidinyl group, and a trifluoromethyl group, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of 4-(benzyloxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzyloxybenzamide core, followed by the introduction of the piperidinyl and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(benzyloxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 4-(benzyloxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-(benzyloxy)-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
  • 4-(benzyloxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide These compounds share structural similarities but differ in the nature of the substituents, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C27H26F3N3O2S

Molecular Weight

513.6 g/mol

IUPAC Name

4-phenylmethoxy-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C27H26F3N3O2S/c28-27(29,30)21-11-14-24(33-15-5-2-6-16-33)23(17-21)31-26(36)32-25(34)20-9-12-22(13-10-20)35-18-19-7-3-1-4-8-19/h1,3-4,7-14,17H,2,5-6,15-16,18H2,(H2,31,32,34,36)

InChI Key

RHTZOMUUDMRLFD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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